7-(3,4-Difluorophenyl)-1H-indole
Overview
Description
7-(3,4-Difluorophenyl)-1H-indole: is a heterocyclic compound that features an indole core substituted with a 3,4-difluorophenyl group at the 7-position Indoles are a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3,4-difluorophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and indole.
Coupling Reaction: A common method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3,4-difluorophenylboronic acid is coupled with a halogenated indole derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide) under an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not widely documented, the principles of scale-up from laboratory synthesis typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-(3,4-Difluorophenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation Products: Oxindole derivatives.
Reduction Products: Dihydroindole derivatives.
Substitution Products: Halogenated or nitro-substituted indoles.
Scientific Research Applications
Chemistry: 7-(3,4-Difluorophenyl)-1H-indole is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, due to the unique properties conferred by the difluorophenyl group.
Medicine: Research into this compound includes its potential as a pharmacophore in drug discovery, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 7-(3,4-difluorophenyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
7-Phenyl-1H-indole: Lacks the fluorine atoms, resulting in different chemical and biological properties.
7-(2,4-Difluorophenyl)-1H-indole: Similar structure but with fluorine atoms at different positions, leading to variations in reactivity and biological activity.
7-(3,4-Dichlorophenyl)-1H-indole: Chlorine atoms instead of fluorine, which can significantly alter the compound’s properties.
Uniqueness: The presence of the 3,4-difluorophenyl group in 7-(3,4-difluorophenyl)-1H-indole imparts unique electronic and steric effects, enhancing its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
Properties
IUPAC Name |
7-(3,4-difluorophenyl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N/c15-12-5-4-10(8-13(12)16)11-3-1-2-9-6-7-17-14(9)11/h1-8,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGFZRHCRBHJKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC(=C(C=C3)F)F)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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